1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one
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Overview
Description
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one typically involves the reaction of 6-fluoro-4-methylquinoline with propan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Scientific Research Applications
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The exact mechanism for this specific compound may involve similar pathways, depending on its structural similarities to other fluoroquinolones.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluoroquinoline core structure but lacks the propan-2-one moiety.
4-Methylquinoline: Similar quinoline structure with a methyl group but without the fluoro and propan-2-one groups.
Fluoroquinolones: A broader class of compounds with similar antibacterial properties.
Uniqueness
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline core with a fluorine atom at the 6-position and a methyl group at the 4-position. The propan-2-one side chain contributes to its chemical reactivity and biological interactions.
The biological activity of quinoline derivatives often involves several mechanisms:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes that play crucial roles in disease pathways. For instance, they can target kinases or proteases involved in cancer progression.
- Receptor Modulation : The compound may interact with various cellular receptors, altering signaling pathways that are implicated in neurological disorders and inflammation.
- Nucleic Acid Interaction : There is potential for binding to DNA or RNA, which could disrupt replication or transcription processes, making it relevant for anticancer research.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For example, derivatives of quinoline have shown promising results against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 4.9 to 17 µM .
Anticancer Potential
The anticancer potential of quinoline derivatives is well-documented. Studies have demonstrated that certain analogs can inhibit cell growth by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells. This inhibition leads to pyrimidine depletion and halts cell cycle progression at the S-phase, making it a viable target for cancer therapy .
Study on Antitubercular Activity
A recent study evaluated the antitubercular activity of various quinoline derivatives, including those structurally similar to this compound. The results indicated moderate to good activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values comparable to standard treatments like isoniazid .
Compound | MIC (µM) | Activity Level |
---|---|---|
This compound | 106.4 | Moderate |
Isoniazid | 11.67 | High |
Pyrazinamide | 25.34 | High |
Kappa Opioid Receptor Antagonism
Another research avenue explored the role of quinoline derivatives as kappa opioid receptor (KOR) antagonists, which are potential treatments for mood disorders and substance abuse. Compounds similar to this compound demonstrated significant selectivity and potency in inhibiting KORs, suggesting their utility in developing novel pharmacotherapies .
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(6-fluoro-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12FNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
ACSONPRWRPDTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)CC(=O)C |
Origin of Product |
United States |
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